molecular formula C11H9BrN2O B13176075 5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

Cat. No.: B13176075
M. Wt: 265.11 g/mol
InChI Key: ZKGODEVFJFLEEV-UHFFFAOYSA-N
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Description

5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles. Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring. This particular compound features a bromophenyl group and a cyclopropyl group attached to the oxadiazole ring, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-bromobenzohydrazide with cyclopropyl isocyanate under suitable conditions to form the desired oxadiazole ring. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom in the bromophenyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The oxadiazole ring can participate in oxidation and reduction reactions under specific conditions.

    Cycloaddition Reactions: The compound can undergo cycloaddition reactions with other unsaturated molecules.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. These reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be used.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are performed under inert atmospheres.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while cycloaddition reactions can produce complex polycyclic structures.

Scientific Research Applications

5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the development of advanced materials, including polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact pathways and targets are still under investigation, and further research is needed to fully elucidate its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

    5-Phenyl-3-cyclopropyl-1,2,4-oxadiazole: Lacks the bromine atom, making it less reactive in substitution reactions.

    5-(2-Chlorophenyl)-3-cyclopropyl-1,2,4-oxadiazole: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and properties.

    5-(2-Bromophenyl)-3-methyl-1,2,4-oxadiazole: Contains a methyl group instead of a cyclopropyl group, affecting its steric and electronic properties.

Uniqueness

5-(2-Bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole is unique due to the presence of both a bromophenyl group and a cyclopropyl group. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9BrN2O

Molecular Weight

265.11 g/mol

IUPAC Name

5-(2-bromophenyl)-3-cyclopropyl-1,2,4-oxadiazole

InChI

InChI=1S/C11H9BrN2O/c12-9-4-2-1-3-8(9)11-13-10(14-15-11)7-5-6-7/h1-4,7H,5-6H2

InChI Key

ZKGODEVFJFLEEV-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NOC(=N2)C3=CC=CC=C3Br

Origin of Product

United States

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